2-(4-Methoxyphenyl)-1,3-dithiane 2-(4-Methoxyphenyl)-1,3-dithiane
Brand Name: Vulcanchem
CAS No.: 24588-72-5
VCID: VC3833550
InChI: InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3
SMILES: COC1=CC=C(C=C1)C2SCCCS2
Molecular Formula: C11H14OS2
Molecular Weight: 226.4 g/mol

2-(4-Methoxyphenyl)-1,3-dithiane

CAS No.: 24588-72-5

Cat. No.: VC3833550

Molecular Formula: C11H14OS2

Molecular Weight: 226.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-1,3-dithiane - 24588-72-5

Specification

CAS No. 24588-72-5
Molecular Formula C11H14OS2
Molecular Weight 226.4 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1,3-dithiane
Standard InChI InChI=1S/C11H14OS2/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6,11H,2,7-8H2,1H3
Standard InChI Key INEZXIFHJBJBRB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2SCCCS2
Canonical SMILES COC1=CC=C(C=C1)C2SCCCS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered 1,3-dithiane ring with sulfur atoms at positions 1 and 3. The 4-methoxyphenyl group is attached to the central carbon (C2) of the dithiane ring. This configuration creates a planar aromatic system conjugated with the electron-rich dithiane moiety, influencing its electronic properties and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H14_{14}OS2_2PubChem
Molecular Weight226.4 g/molPubChem
Melting Point109–111°CSciELO
SolubilitySoluble in THF, DCM, acetoneCymitQuimica
Boiling Point366.6°C (estimated)ChemNet

The methoxy group enhances solubility in polar organic solvents, while the dithiane ring contributes to stability under acidic conditions .

Synthesis and Optimization

Conventional Synthetic Routes

The most widely used method involves the acid-catalyzed thioacetalization of 4-methoxybenzaldehyde with 1,3-propanedithiol. This one-pot reaction proceeds via nucleophilic attack of the dithiol on the carbonyl group, followed by cyclization :

4-Methoxybenzaldehyde+1,3-PropanedithiolH+2-(4-Methoxyphenyl)-1,3-dithiane\text{4-Methoxybenzaldehyde} + \text{1,3-Propanedithiol} \xrightarrow{\text{H}^+} \text{2-(4-Methoxyphenyl)-1,3-dithiane}

Table 2: Synthesis Yields Under Varied Conditions

CatalystTemperature (°C)Yield (%)Reference
HCl (gas)2578
BF3_3-Et2_2O089
Solvent-free MW10081

Microwave-assisted solvent-free methods have emerged as eco-friendly alternatives, reducing reaction times from hours to minutes while maintaining high yields .

Industrial-Scale Production

Industrial protocols optimize for cost and purity:

  • Continuous Flow Reactors: Enable precise control over reaction parameters, minimizing byproducts.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications .

Reactivity and Functionalization

Oxidation and Reduction

The dithiane ring undergoes selective transformations:

  • Oxidation: Treatment with m-CPBA or H2_2O2_2 yields sulfoxides or sulfones, altering electronic properties for further coupling reactions .

  • Reduction: LiAlH4_4 cleaves the C–S bonds, generating thiols or thioethers useful in polymer chemistry .

Nucleophilic Substitution

The methoxy group participates in demethylation reactions. For example, BBr3_3 in DCM selectively removes the methyl group, producing 2-(4-hydroxyphenyl)-1,3-dithiane, a precursor for phenolic resins .

Applications in Organic Synthesis

As a Masked Carbonyl Equivalent

The compound serves as a stable surrogate for 4-methoxybenzaldehyde in multi-step syntheses. Deprotection via Hg(II)-mediated hydrolysis regenerates the aldehyde under mild conditions .

Building Block for Heterocycles

Reaction with Grignard reagents or organolithium compounds facilitates C–C bond formation. For instance, coupling with methylmagnesium bromide produces 2-(4-methoxyphenyl)-2-methyl-1,3-dithiane, a key intermediate in fragrance synthesis .

Comparison with Structural Analogues

Table 3: Key Differences from Related Compounds

CompoundStructural FeatureReactivity Profile
2-Phenyl-1,3-dithianePhenyl substituentLower oxidation stability
2-(4-Nitrophenyl)-1,3-dithianeElectron-withdrawing NO2_2Enhanced electrophilicity
2-Methyl-1,3-dithianeAlkyl substituentLimited conjugation effects

The para-methoxy group in 2-(4-Methoxyphenyl)-1,3-dithiane uniquely balances electron donation and steric effects, enabling diverse reactivity unmatched by analogues .

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